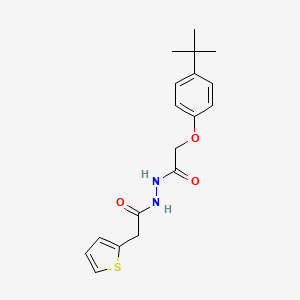![molecular formula C13H15N3O2 B6120372 N-[2-(acetylamino)ethyl]-1H-indole-2-carboxamide](/img/structure/B6120372.png)
N-[2-(acetylamino)ethyl]-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds with acetylamino and indole groups are often involved in biological activities. They can be part of larger molecules used in medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds often involves reactions between indole derivatives and acetylamino-containing compounds . The exact synthesis pathway can vary depending on the specific structures of the starting materials.Molecular Structure Analysis
The molecular structure of such compounds typically includes an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to this ring is an ethyl chain with an acetylamino group .Chemical Reactions Analysis
The chemical reactions involving such compounds can be quite diverse, depending on the specific conditions and reactants used. Typically, reactions could involve the formation or cleavage of bonds in the indole ring or the acetylamino group .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can depend on their specific structure. Generally, they might have moderate molecular weights and can form hydrogen bonds due to the presence of amine and carbonyl groups .作用機序
Target of Action
Similar compounds have been shown to interact with enzymes such asGlutaminyl-peptide cyclotransferase and Enoyl-[acyl-carrier-protein] reductase [NADH] . These enzymes play crucial roles in various biological processes, including protein modification and fatty acid synthesis.
Mode of Action
It has been suggested that the compound may act as an inhibitor ofAdvanced Glycation End products (AGEs) formation . AGEs are proteins or lipids that become glycated after exposure to sugars, and they are implicated in various pathological conditions, including diabetic complications and aging-related disorders.
Biochemical Pathways
N-(2-acetamidoethyl)-1H-indole-2-carboxamide may influence the non-enzymatic glycation (NEG) pathway . This pathway involves the irreversible attachment of reducing sugars onto free amino groups of proteins, leading to the formation of AGEs. By inhibiting AGE formation, the compound could potentially mitigate the adverse effects associated with AGE accumulation.
Pharmacokinetics
Similar compounds have been shown to exhibit high stability in acidic or high ionic strength solutions .
Result of Action
The inhibition of AGE formation by N-(2-acetamidoethyl)-1H-indole-2-carboxamide could potentially lead to a reduction in AGE-associated cellular damage. This includes mitigating inflammation, apoptosis, and autophagy triggered by AGEs . Therefore, the compound’s action could potentially have therapeutic implications in conditions associated with AGE accumulation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(2-acetamidoethyl)-1H-indole-2-carboxamide. For instance, the compound’s stability and efficacy could be influenced by the pH and ionic strength of the solution . Furthermore, the compound’s action could also be influenced by the presence of reducing sugars, which are involved in the formation of AGEs .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2-acetamidoethyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9(17)14-6-7-15-13(18)12-8-10-4-2-3-5-11(10)16-12/h2-5,8,16H,6-7H2,1H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMABAGHTKRKDJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)C1=CC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetamidoethyl)-1H-indole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-hydroxy-4-methylphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6120290.png)
![3-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B6120304.png)


![4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B6120319.png)
![{1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-pyrrolidinyl}methanol](/img/structure/B6120325.png)
![N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B6120336.png)

![N'-(2-hydroxybenzylidene)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B6120355.png)
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B6120362.png)
![3-[1-(1-benzothien-2-ylmethyl)-4-piperidinyl]-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B6120364.png)
![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-{[5-(methoxymethyl)-2-furyl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6120378.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6120383.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6120391.png)